

Application Note: Quantification of Radester in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Radester	
Cat. No.:	B1243995	Get Quote

Introduction

Radester is a novel, small-molecule kinase inhibitor under investigation for the treatment of certain solid tumors. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a sensitive, selective, and high-throughput method for the quantification of Radester in human plasma is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity and specificity, making it ideal for accurately measuring drug concentrations in complex biological matrices.[1] [2][3] This application note describes a validated LC-MS/MS method for the determination of Radester in K2EDTA human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround times suitable for large-scale clinical studies.[4][5]

Experimental

Materials and Reagents

- Radester reference standard (≥99% purity)
- Radester-d4 (internal standard, IS) (≥99% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Formic acid (LC-MS grade)
- Control human plasma (K2EDTA)

Instrumentation

- LC System: Shimadzu Nexera X2 UHPLC System
- MS System: Sciex QTRAP 6500+ Mass Spectrometer with Turbo V[™] Ion Source
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm

Sample Preparation

Plasma samples were prepared using a protein precipitation method.[4][6] To 50 μ L of plasma, 150 μ L of acetonitrile containing the internal standard (**Radester**-d4, 100 ng/mL) was added. The mixture was vortexed for 1 minute to precipitate proteins.[4] Following centrifugation at 14,000 rpm for 5 minutes, the supernatant was transferred to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions were optimized for the selective and sensitive detection of **Radester** and its internal standard.



Parameter	Condition	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.5 mL/min	
Gradient	5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B	
Injection Volume	5 μL	
Column Temperature	40°C	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transition	Radester: 450.2 -> 288.1; Radester-d4: 454.2 -> 292.1	
Dwell Time	100 ms	

Method Validation

The method was validated according to the FDA guidance on bioanalytical method validation. [7][8][9] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of **Radester** in human plasma.

Selectivity: No significant interfering peaks were observed at the retention times of **Radester** and the IS in blank plasma samples from six different sources.

Linearity: The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve had a correlation coefficient (r²) of >0.998.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in the table below.



QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	0.5	6.8	-2.5	8.1	-1.9
LQC	1.5	5.2	1.8	6.5	2.4
MQC	75	3.9	-0.7	4.8	-1.1
HQC	400	3.1	1.2	4.2	1.5

Recovery and Matrix Effect: The extraction recovery of **Radester** was consistent across the QC levels, averaging 92.5%. The matrix effect was found to be negligible, with the coefficient of variation of the matrix factor being less than 10%.

Stability: **Radester** was found to be stable in human plasma under various conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (90 days).

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of **Radester** in human plasma has been successfully developed and validated. The method meets the criteria for bioanalytical method validation and is suitable for supporting clinical pharmacokinetic studies of **Radester**.

Detailed Experimental Protocols

- 1. Protocol: Preparation of Calibration Standards and Quality Control Samples
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Radester reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile/water to prepare working standard solutions at various concentrations.
- Calibration Curve (CC) Standards: Spike control human plasma with the appropriate working standard solutions to achieve final concentrations of 0.5, 1, 5, 25, 100, 250, and 500 ng/mL.



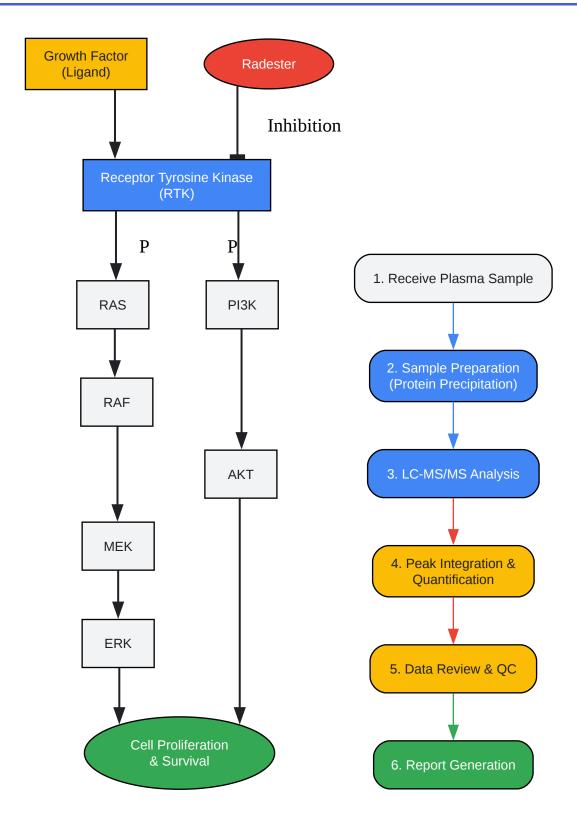
- Quality Control (QC) Samples: Prepare QC samples in bulk by spiking control human plasma at four concentrations: 0.5 ng/mL (LLOQ), 1.5 ng/mL (LQC), 75 ng/mL (MQC), and 400 ng/mL (HQC).
- Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Radester-d4 in acetonitrile.
- 2. Protocol: Plasma Sample Preparation and Extraction
- Thaw frozen plasma samples, CC standards, and QC samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Aliquot 50 μL of each sample into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the IS working solution (100 ng/mL **Radester**-d4 in acetonitrile) to each tube.
- Vortex the mixture for 1 minute at high speed.
- Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μL of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5 μL of the supernatant into the LC-MS/MS system for analysis.

Visualizations

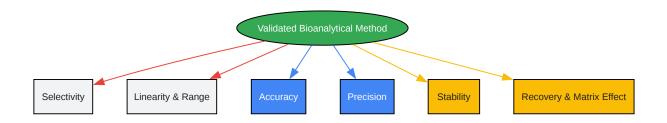
Hypothetical Signaling Pathway for Radester

Radester is a hypothetical inhibitor of a receptor tyrosine kinase (RTK). This diagram illustrates its proposed mechanism of action, blocking downstream signaling pathways involved in cell proliferation and survival.[10][11][12]









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